Physical and chemical properties of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde
Physical and chemical properties of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde
An In-depth Technical Guide to 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information on the core pyrimidine-5-carbaldehyde scaffold with established principles of medicinal chemistry to project the physical, chemical, and biological properties of the title compound.
Introduction: The Pyrimidine-5-carbaldehyde Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of approved therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][5] The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties and the construction of complex molecular architectures.[6][7][8] This makes pyrimidine-5-carbaldehyde and its derivatives highly valuable building blocks in drug discovery and development.[6][9]
2-(Azepan-1-yl)pyrimidine-5-carbaldehyde incorporates an azepane ring at the 2-position, a seven-membered saturated cyclic amine. This substituent is expected to modulate the electronic properties and steric profile of the pyrimidine core, thereby influencing its reactivity and biological activity.
Physicochemical and Spectroscopic Properties
Table 1: Physical and Chemical Properties of Pyrimidine-5-carbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O | [9][10][11] |
| Molecular Weight | 108.10 g/mol | [9][11] |
| Appearance | Light yellow to yellow solid | [9] |
| Melting Point | 39-43 °C | [9][10] |
| Boiling Point | 80-82 °C at 4 mmHg | [9][10] |
| Purity | ≥ 98% (GC) | [9] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [10][12] |
Table 2: Predicted Physicochemical Properties of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₅N₃O | Based on the addition of an azepane (C₆H₁₁) group to the pyrimidine-5-carbaldehyde (C₅H₄N₂O) core with the loss of a hydrogen atom. |
| Molecular Weight | 205.26 g/mol | Calculated from the predicted molecular formula. |
| Appearance | Likely a solid at room temperature | The increase in molecular weight and potential for intermolecular interactions would favor a solid state. |
| Melting Point | Higher than pyrimidine-5-carbaldehyde | The larger, more rigid structure and increased molecular weight would lead to stronger crystal lattice forces. |
| Boiling Point | Significantly higher than pyrimidine-5-carbaldehyde | The substantial increase in molecular weight will result in a higher boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The hydrophobic azepane ring would decrease water solubility, while the overall structure should remain soluble in common organic solvents.[13] |
| pKa | The azepane nitrogen will be basic. | The nitrogen atom of the azepane ring will have a pKa typical for a secondary amine. |
Spectroscopic Characterization (Predicted)
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¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm).[14] The pyrimidine ring protons will show characteristic chemical shifts. The protons on the azepane ring will likely appear as broad multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded (δ > 180 ppm).[15][16] The carbons of the pyrimidine and azepane rings will have distinct chemical shifts.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent (around 1700 cm⁻¹).[16] C-H stretching and C=N stretching frequencies characteristic of the aromatic and aliphatic parts of the molecule will also be present.
-
Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should be observable at m/z corresponding to the calculated molecular weight.
Chemical Properties and Reactivity
The chemical reactivity of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is dictated by the aldehyde group, the electron-deficient pyrimidine ring, and the electron-donating azepane substituent.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile reactive site for various organic transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.
-
Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. It can also participate in Knoevenagel and Wittig-type reactions.[8]
Reactivity of the Pyrimidine Ring
The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The presence of the electron-donating azepan-1-yl group at the 2-position will increase the electron density of the ring, potentially modulating its reactivity towards nucleophiles and electrophiles.
Synthesis
A plausible synthetic route to 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde would involve the nucleophilic aromatic substitution of a suitable 2-halopyrimidine-5-carbaldehyde with azepane.
Caption: Proposed synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added azepane (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde.
Applications in Drug Discovery
The 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.[3][8]
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